molecular formula C5H4N4 B040124 [1,2,4]Triazolo[4,3-c]pyrimidine CAS No. 274-81-7

[1,2,4]Triazolo[4,3-c]pyrimidine

Cat. No.: B040124
CAS No.: 274-81-7
M. Wt: 120.11 g/mol
InChI Key: XUFCBCHWTOAVAA-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-c]pyrimidine is a fused bicyclic heterocyclic scaffold of significant interest in advanced chemical and pharmaceutical research. This nitrogen-rich structure, comprising a 1,2,4-triazole ring fused to a pyrimidine, serves as a versatile and privileged core in medicinal chemistry and agrochemical development. Key Research Applications: Antifungal Agent Development: This scaffold has demonstrated exceptional potential in creating novel crop protection agents. Recent studies highlight derivatives showing significant in vitro antifungal activity against challenging phytopathogenic fungi, including various strains of Botrytis cinerea . Medicinal Chemistry & Drug Discovery: The triazolopyrimidine nucleus is a key intermediate for synthesizing a wide range of biologically active compounds. It is extensively investigated as a mimic for purine bases, making it a valuable scaffold for designing molecules that interact with enzyme systems like kinases . Coordination Chemistry: The heterocyclic nitrogen atoms in the structure provide multiple coordination sites, making this compound a useful precursor for synthesizing metal complexes. These complexes are studied for their interesting structural properties and potential biological activities, including anticancer and antiparasitic effects . Organic Synthesis Building Block: It acts as a fundamental starting material for constructing more complex polyheterocyclic systems, which are often inaccessible through direct synthetic methods . Research Value: Our high-purity this compound enables researchers to explore its applications as a core scaffold. Its value lies in its structural similarity to natural purines and its synthetic versatility, allowing for functionalization at various positions to develop new chemical entities for screening and development. Intended Use: This product is intended for use in laboratory research and development activities. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4/c1-2-6-3-9-4-7-8-5(1)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFCBCHWTOAVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318063
Record name 1,2,4-triazolo[4,3-c]pyrimidine
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Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-81-7
Record name 1,2,4-Triazolo[4,3-c]pyrimidine
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Record name 1,2,4-triazolo[4,3-c]pyrimidine
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Synthetic Methodologies For 1 2 3 Triazolo 4,3 C Pyrimidine and Its Derivations

Classical Cyclization Approaches to thescienceopen.comfrontiersin.orgnih.govTriazolo[4,3-c]pyrimidine Core

The formation of the core scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine structure is predominantly achieved through cyclization reactions that build the triazole ring onto a pre-existing pyrimidine (B1678525) moiety. These classical methods are fundamental to accessing the basic scaffold.

Cyclization of 4-Hydrazinopyrimidine Derivatives

A primary and widely employed method for constructing the scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine system involves the intramolecular cyclization of 4-hydrazinopyrimidine precursors. This process typically begins with the synthesis of a 4-chloropyrimidine, which is then subjected to hydrazinolysis using hydrazine (B178648) hydrate (B1144303) to yield the key 4-hydrazinopyrimidine intermediate. frontiersin.orgnih.govnih.gov The subsequent cyclization of this intermediate is often accomplished by reacting it with a one-carbon electrophile, such as triethyl orthoformate or formic acid, which provides the final atom needed to close the triazole ring. nih.govnih.gov

For instance, the reaction of a 4-hydrazino-thieno[2,3-d]pyrimidine with triethyl orthoformate leads to the formation of the fused triazole ring, resulting in a thieno[2,3-e] scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine system. nih.gov This general strategy offers a reliable route to the core scaffold, which can then be further functionalized.

Table 1: Example of Cyclization of a Hydrazinopyrimidine Derivative

Starting Material Reagent Product Reference
5-Chloro-4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine Triethyl orthoformate 8-Chloro-7-methyl-5-(trifluoromethyl) scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine frontiersin.org, nih.gov
4-Hydrazinyl-5,6-dihydrothieno[2,3-d]pyrimidine Triethyl orthoformate 5,6-Dihydrothieno[2,3-e] scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine nih.gov
3-Chloro-2-hydrazinylpyrazine Triethoxy methane 8-Chloro- scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-a]pyrazine* nih.gov

Note: This is an example of a related triazolopyrazine synthesis, illustrating the general method.

Oxidative Cyclization of Pyrimidinylhydrazones

An alternative approach to forming the scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine ring system is through the oxidative cyclization of pyrimidinylhydrazones. scienceopen.com This method involves the formation of a hydrazone by condensing a 4-hydrazinopyrimidine with an aldehyde. The resulting pyrimidinylhydrazone is then treated with an oxidizing agent to induce cyclization.

A notable example employs iodobenzene (B50100) diacetate (IBD) as the oxidant. The reaction of 6-chloro-4-pyrimidinylhydrazones with IBD in a solvent like dichloromethane (B109758) prompts an oxidative C-N bond formation, yielding the scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine derivatives. scienceopen.com It is important to note that these products can sometimes undergo a subsequent Dimroth rearrangement to form the more thermodynamically stable scienceopen.comfrontiersin.orgnih.govtriazolo[1,5-c]pyrimidine isomers. scienceopen.com

Table 2: Oxidative Cyclization of Pyrimidinylhydrazones

Starting Material Reagent Product Reference

Condensation Reactions for Scaffold Formation

Condensation reactions provide a direct route to the fused heterocyclic system. These can involve the reaction of a pyrimidine derivative containing a reactive hydrazine group with a carbonyl compound or its equivalent. nih.gov The reaction between 2-hydrazinopyrimidines and various acylating agents is a common method to prepare the related s-triazolo[4,3-a]pyrimidines, which can then be isomerized.

Specifically for the [4,3-c] isomer, the key step remains the annulation of the triazole ring onto the pyrimidine core. researchgate.net This is effectively a condensation-cyclization sequence, as seen when 4-hydrazinopyrimidines react with single-carbon reagents like triethyl orthoformate. nih.gov This reaction condenses the hydrazine with the orthoformate, followed by the elimination of ethanol (B145695) and ring closure to form the triazole portion of the final scaffold.

Advanced Strategies forscienceopen.comfrontiersin.orgnih.govTriazolo[4,3-c]pyrimidine Derivatization

Once the core scaffold is synthesized, its properties can be modulated by introducing various functional groups. Advanced strategies focus on the targeted derivatization of the heterocyclic system to explore structure-activity relationships.

Introduction of Alkoxy and Substituted Phenoxy Moieties

Alkoxy and, particularly, substituted phenoxy groups can be introduced onto the scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine scaffold, typically via nucleophilic aromatic substitution. This is often achieved by first ensuring a suitable leaving group, such as a chlorine atom, is present on the pyrimidine ring of the fused system.

In the synthesis of 5-alkoxythieno[2,3-e] scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidines, a 5-chloro precursor is reacted with various substituted phenols in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile. nih.gov This reaction proceeds via an SNAr mechanism, where the phenoxide anion displaces the chloride to form the desired ether linkage, yielding a range of 5-phenoxy-substituted derivatives.

Table 3: Synthesis of Substituted Phenoxy Derivatives

Starting Material Reagent Product Reference

Functionalization with Trifluoromethyl and Thioether Groups

The introduction of trifluoromethyl (-CF₃) and thioether (-SR) groups can significantly alter the electronic and lipophilic properties of the molecule. The trifluoromethyl group is often incorporated from the start of the synthesis by using a trifluoromethyl-containing building block. For example, ethyl trifluoroacetoacetate can be used as a raw material to construct the pyrimidine ring, ensuring the final scaffold bears a -CF₃ group. frontiersin.orgnih.govmdpi.com

Following the formation of the trifluoromethylated scienceopen.comfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine core, which typically includes a chloro-substituent, a thioether moiety can be introduced. This is accomplished through a nucleophilic substitution reaction where the chloro-derivative is treated with a suitable thiol (R-SH) in the presence of a base. frontiersin.orgnih.gov This "thioetherification" step allows for the attachment of a wide variety of alkyl or aryl thioether groups.

Table 4: Synthesis of Trifluoromethyl and Thioether Derivatives

Synthetic Step Reagents/Precursors Purpose Reference
Pyrimidine Ring Formation Ethyl trifluoroacetoacetate, Acetamidine hydrochloride To introduce the trifluoromethyl group onto the pyrimidine ring. frontiersin.org, nih.gov

Synthesis of Fused Ring Systems Incorporatingnih.govnih.govnih.govTriazolo[4,3-c]pyrimidine

Currently, there is a lack of specific and reproducible synthetic methodologies in the scientific literature for the construction of fused ring systems that incorporate the nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine core. While the synthesis of related isomeric structures is well-documented, the development of synthetic routes to create more complex, multi-ring structures based on this specific pyrimidine-fused triazole remains an area for future investigation.

Chemical Reactivity and Transformation Mechanisms Of 1 2 3 Triazolo 4,3 C Pyrimidine

Intramolecular Rearrangements: The Dimroth Rearrangement Pathway

One of the most significant reactions of the rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine system is the Dimroth rearrangement, an intramolecular isomerization process that leads to the formation of the more thermodynamically stable rsc.orgresearchgate.netkjpupi.idtriazolo[1,5-c]pyrimidine isomer. researchgate.netbenthamscience.comresearchgate.netbeilstein-journals.org This rearrangement involves a fascinating series of bond-breaking and bond-forming events within the heterocyclic framework.

The generally accepted mechanism for the Dimroth rearrangement of rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidines is a multi-step process that proceeds through a ring-opened intermediate. beilstein-journals.orgnih.gov The transformation can be catalyzed by both acids and bases. benthamscience.com

The acid-catalyzed pathway is initiated by the protonation of a nitrogen atom in the pyrimidine (B1678525) ring. This initial step increases the electrophilicity of the pyrimidine ring, making it susceptible to subsequent reactions. Following protonation, a ring-opening event occurs, breaking the bond between the nitrogen and a carbon atom in the pyrimidine ring to form a covalent intermediate. This is followed by tautomerization , which involves a hydrogen shift within the 1,2,4-triazole (B32235) ring. The subsequent step is ring closure , where the nitrogen atom of the triazole ring attacks the appropriate carbon atom to form the new, more stable rsc.orgresearchgate.netkjpupi.idtriazolo[1,5-c]pyrimidine ring system. The final step is deprotonation to yield the isomerized product. nih.gov

In some instances, the rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine is an unstable intermediate that spontaneously rearranges to its more stable [1,5-c] counterpart upon formation during a synthetic procedure. beilstein-journals.org

The rate and efficiency of the Dimroth rearrangement are influenced by several key factors, including the reaction conditions and the substitution pattern on the heterocyclic core.

Thermodynamic Stability: The driving force for the rearrangement is the greater thermodynamic stability of the rsc.orgresearchgate.netkjpupi.idtriazolo[1,5-c]pyrimidine isomer compared to the rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine. benthamscience.comresearchgate.netbeilstein-journals.org This inherent stability difference pushes the equilibrium towards the formation of the [1,5-c] product.

Reaction Conditions:

pH: The rearrangement can be catalyzed by both acidic and basic conditions. benthamscience.com For instance, the process can be catalyzed by a catalytic amount of hydrochloric acid. nih.gov

Temperature: The rearrangement can also be accelerated by heat. nih.gov

Substituent Effects: The nature of the substituents on both the triazole and pyrimidine rings can significantly impact the kinetics of the rearrangement. The presence of aliphatic substituents at the C3 and C5 positions of the triazolo[4,3-c]pyrimidine structure has been observed to facilitate the Dimroth-type rearrangement. benthamscience.comresearchgate.net

The following table summarizes the key factors influencing the Dimroth rearrangement of rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine.

FactorInfluence on RearrangementReferences
Product Stability The greater thermodynamic stability of the rsc.orgresearchgate.netkjpupi.idtriazolo[1,5-c]pyrimidine isomer is the primary driving force. benthamscience.comresearchgate.netbeilstein-journals.org
pH The reaction is catalyzed by both acids and bases. benthamscience.comnih.gov
Temperature Increased temperature can accelerate the rate of rearrangement. nih.gov
Substituents Aliphatic groups at the C3 and C5 positions can facilitate the rearrangement. benthamscience.comresearchgate.net

Nucleophilic Attack and Pyrimidine Ring-Opening Reactions

The electron-deficient nature of the pyrimidine ring in the rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine system suggests a susceptibility to nucleophilic attack. While detailed studies specifically on the rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine parent compound are not extensively documented in the reviewed literature, related systems such as v-triazolo[4,5-d]pyrimidines (8-azapurines) have been shown to undergo nucleophilic addition reactions. rsc.org In these cases, nucleophiles add across a C=N bond in the pyrimidine ring to form more saturated dihydro derivatives. rsc.org

For the Dimroth rearrangement to occur, a nucleophilic attack on the pyrimidine ring is a key step, leading to the characteristic ring-opening. This highlights the inherent reactivity of the pyrimidine portion of the molecule towards nucleophiles, which ultimately enables the isomerization. However, specific examples of nucleophilic attack leading to stable ring-opened products, other than as an intermediate in the Dimroth rearrangement, are not well-documented for the parent rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine in the surveyed literature.

Reactivity with Organophosphorus Reagents

A thorough review of the scientific literature did not yield specific information regarding the reactivity of rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine with common organophosphorus reagents such as those used in the Mitsunobu or Arbuzov reactions. While the Mitsunobu reaction has been employed in the synthesis of related triazolopyrimidine systems, these examples typically involve the formation of the triazole ring itself rather than a reaction on the pre-formed bicyclic scaffold. researchgate.netumich.edu Similarly, no documented examples of the Arbuzov reaction with rsc.orgresearchgate.netkjpupi.idtriazolo[4,3-c]pyrimidine were found. This suggests that the reactivity of this specific heterocyclic system with organophosphorus compounds is a specialized area of study that is not widely reported in the available chemical literature.

Spectroscopic Characterization and Structural Elucidation Of 1 2 3 Triazolo 4,3 C Pyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine systems in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the fused ring system.

While detailed spectral data for the unsubstituted parent compound, nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine (CAS 274-81-7), is not extensively published, the principles of its characterization can be understood from data on its various substituted analogues and related isomers. nih.gov The heterocyclic nature of the scaffold, with four nitrogen atoms, significantly influences the chemical shifts, leading to signals that are typically in the downfield region of the spectrum due to deshielding effects.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of a nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine system is expected to show four distinct signals in the aromatic region for the parent compound, corresponding to H-3, H-5, H-7, and H-8. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms. The proton on the triazole ring (H-3) is typically a singlet, while the protons on the pyrimidine (B1678525) ring (H-5, H-7, H-8) would exhibit coupling patterns characteristic of their relationship (e.g., doublet, triplet, or doublet of doublets).

For instance, in studies of the related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, which differs in the fusion orientation, the protons on the pyrimidine ring (H-5 and H-7) and the triazole ring (H-2) are well-defined. nih.gov In one series of 7-amino substituted 5-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, the H-2 proton appeared as a singlet around 8.46 ppm, while the pyrimidine proton H-5 was observed as a singlet near 6.84 ppm. nih.gov

Table 1: Illustrative ¹H NMR Data for Substituted Triazolopyrimidine Derivatives

CompoundSolventH-2/H-3 (ppm)H-5 (ppm)H-7 (ppm)Other Aromatic Protons (ppm)
N-(4-methoxyphenethyl)-5-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-amine nih.govDMSO-d68.46 (s)6.84 (d)-8.15-8.17 (m, 2H), 7.52-7.53 (m, 3H), 7.23 (d, 2H)
7-chloro-5-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine semanticscholar.orgDMSO-d68.77 (s)8.38 (s)-8.32-8.34 (m, 2H), 7.60-7.61 (m, 3H)

Note: The table shows data for the [1,5-a] isomer, as specific data for the [4,3-c] isomer is limited. The numbering of protons may differ between isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the parent nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine, five signals are expected for the five carbon atoms (C-3, C-5, C-7, C-8, and the bridgehead C-8a). As with ¹H NMR, the chemical shifts are significantly influenced by the adjacent nitrogen atoms, causing them to appear at lower field compared to their carbocyclic aromatic counterparts. The bridgehead carbon (C-8a), being bonded to three nitrogen atoms, is typically found at a very downfield position.

In the characterization of substituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, the carbon signals have been fully assigned, providing a reference for the expected chemical shift ranges. researchgate.net

Table 2: Illustrative ¹³C NMR Data for a Substituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine Derivative

CompoundSolventChemical Shifts (δ, ppm)
Ethyl 7-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-4,7-dihydro-5-propyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-6-carboxylate researchgate.netDMSO-d613.19, 21.16, 30.65, 34.15, 97.53, 119.08, 119.17, 127.44, 128.74, 129.64, 130.58, 133.71, 138.71, 147.55, 150.79, 151.84, 152.03, 155.30, 155.82, 156.01, 157.72

Note: This data is for a complex, substituted [1,5-a] isomer and serves to illustrate the general chemical shift regions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural assignment of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine systems, especially for substituted derivatives where one-dimensional spectra can be complex.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of adjacent protons in the pyrimidine ring, for example, by showing a cross-peak between H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the fused heterocyclic structure. It reveals long-range couplings (2-3 bonds) between protons and carbons. Key correlations would include those from the triazole proton (H-3) to the bridgehead carbon (C-8a) and from the pyrimidine protons (e.g., H-8) to the same bridgehead carbon, unequivocally establishing the ring fusion. Studies on related pyrazolo[3,4-d]pyrimidines have demonstrated the power of these techniques in confirming molecular structures. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives and to gain structural insights through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula. nih.gov

The parent nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine has a molecular weight of approximately 120.11 g/mol . nih.gov Its electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak ([M]⁺• or [M+H]⁺) at m/z 120 or 121, respectively.

The fragmentation of the triazolopyrimidine core is influenced by the stability of the fused aromatic system and the inherent properties of the triazole and pyrimidine rings. Studies on related 1,2,3-triazoles and fused pyrimidines show characteristic fragmentation pathways that are applicable here. sapub.orgrsc.org

A primary fragmentation pathway for many 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion at [M-28]⁺•. rsc.org This is a highly characteristic fragmentation for the triazole moiety. Another common fragmentation involves the loss of hydrogen cyanide (HCN) from the pyrimidine or triazole ring, leading to a fragment at [M-27]⁺•. rsc.org The precise fragmentation pattern can help distinguish between isomers, as the stability of the resulting fragment ions may differ. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for Unsubstituted nih.govnih.govnih.govTriazolo[4,3-c]pyrimidine

m/zIon FormulaIdentityProposed Origin
120[C₅H₄N₄]⁺•Molecular Ion ([M]⁺•)Parent Molecule
92[C₅H₄N₂]⁺•[M-N₂]⁺•Loss of N₂ from triazole ring
93[C₄H₃N₃]⁺•[M-HCN]⁺•Loss of HCN from pyrimidine or triazole ring

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3150 cm⁻¹. C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ range and can be characteristic of the substitution pattern on the rings.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings give rise to a series of characteristic bands between 1400 and 1650 cm⁻¹. The N-N stretching vibration from the triazole ring is also expected in this region.

Computational and experimental studies on related heterocycles like 1,2,4-triazole (B32235) and pyrimidine provide a basis for assigning these vibrational modes. nih.govnih.gov For example, IR studies of 1,2,4-triazine (B1199460) have identified specific bands corresponding to its ring vibrations. nih.gov Similarly, the complexation of 1,2,4-triazole has been studied using FTIR, showing characteristic shifts in N-H and ring modes upon interaction. nih.gov

Table 4: General Expected Vibrational Bands for the nih.govnih.govnih.govTriazolo[4,3-c]pyrimidine Scaffold

Frequency Range (cm⁻¹)Assignment
3000 - 3150Aromatic C-H stretching
1550 - 1650C=N stretching
1400 - 1600Aromatic C=C and C=N ring stretching
1000 - 1300In-plane C-H bending and ring breathing modes
700 - 900Out-of-plane C-H bending

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to study the conjugated π-electron system of the nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine core. The fusion of the triazole and pyrimidine rings results in a delocalized 10-π electron system, similar to purine (B94841), which gives rise to characteristic absorption bands. nih.gov

The UV-Vis spectra of these compounds are typically characterized by strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic system. The presence of nitrogen atoms with non-bonding electron pairs (lone pairs) can also lead to weaker n → π* transitions, which may appear as shoulders on the main absorption bands or as separate, less intense bands at longer wavelengths.

The position and intensity of these absorption maxima are sensitive to the solvent and the nature and position of substituents on the heterocyclic rings. For example, studies on 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexes showed that the absorption maximum of the ligand was altered upon coordination to a metal center, indicating a change in the electronic structure. mdpi.com The stability of these complexes in solution was monitored over time by observing the consistency of their UV spectra. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

Detailed Research Findings

The solid-state structure of the Current time information in Pasuruan, ID.researchgate.netglpbio.comtriazolo[4,3-c]pyrimidine system has been confirmed through the single-crystal X-ray analysis of substituted derivatives. A key example is the structural elucidation of 8-bromo-7-chloro- Current time information in Pasuruan, ID.researchgate.netglpbio.comtriazolo[4,3-c]pyrimidine derivatives. These compounds are synthesized via the bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. researchgate.net

The analysis of one such derivative, 8-bromo-7-chloro-5-phenyl- Current time information in Pasuruan, ID.researchgate.netglpbio.comtriazolo[4,3-c]pyrimidine, provided definitive proof of the Current time information in Pasuruan, ID.researchgate.netglpbio.comtriazolo[4,3-c]pyrimidine core structure. The crystallographic data revealed the precise spatial orientation of the fused triazole and pyrimidine rings, as well as the substituent groups.

The crystallographic data for related but distinct isomeric systems, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, further underscores the utility of XRD in heterocyclic chemistry. For example, the analysis of a substituted derivative in this class showed a triclinic crystal system with a P-1 space group. Current time information in Pasuruan, ID. Such studies, while not directly on the Current time information in Pasuruan, ID.researchgate.netglpbio.comtriazolo[4,3-c]pyrimidine core, demonstrate the power of XRD to elucidate complex three-dimensional structures and intermolecular interactions, such as π–π stacking, which are crucial for understanding the solid-state behavior of these compounds. Current time information in Pasuruan, ID.

Interactive Data Table of Crystallographic Data for a Current time information in Pasuruan, ID.researchgate.netglpbio.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative:

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Note: The data presented above is for a related heterocyclic system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, and is included to illustrate the type of data obtained from single-crystal X-ray diffraction studies. Specific crystallographic data for a Current time information in Pasuruan, ID.researchgate.netglpbio.comtriazolo[4,3-c]pyrimidine derivative was alluded to in the literature but the full dataset was not available in the public domain searches. Current time information in Pasuruan, ID.researchgate.net

Computational and Theoretical Investigations Of 1 2 3 Triazolo 4,3 C Pyrimidine

Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis

A thorough review of the current scientific literature reveals a notable absence of specific studies employing molecular dynamics (MD) simulations for the conformational and binding analysis of the researchgate.netacs.orgresearchgate.nettriazolo[4,3-c]pyrimidine scaffold. While computational studies are prevalent for the broader class of triazolopyrimidines, research has predominantly focused on other, more stable isomers.

This lack of specific focus on the researchgate.netacs.orgresearchgate.nettriazolo[4,3-c]pyrimidine isomer may be attributed to its known propensity to undergo a Dimroth-type rearrangement. This chemical transformation converts the researchgate.netacs.orgresearchgate.nettriazolo[4,3-c]pyrimidine structure into the thermodynamically more stable researchgate.netacs.orgresearchgate.nettriazolo[1,5-c]pyrimidine isomer. benthamscience.com This inherent instability likely directs research efforts towards the more stable and synthetically accessible isomers.

While direct MD simulation data for researchgate.netacs.orgresearchgate.nettriazolo[4,3-c]pyrimidine is not available, the methodologies used to study related isomers provide a framework for how such an investigation could be conducted. For instance, studies on researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyrazine and pyrazolo[4,3-e] researchgate.netacs.orgresearchgate.nettriazolo[1,5-c]pyrimidine derivatives utilize MD simulations to elucidate their binding modes with various protein targets. researchgate.netnih.gov These studies typically involve:

System Preparation: Building the initial complex of the ligand and its target protein, followed by solvation in a water box and the addition of ions to neutralize the system.

Force Field Application: Employing force fields such as GROMOS, AMBER, or CHARMM to define the potential energy of the system.

Simulation Execution: Running the simulation for a specific time, often in the nanosecond range, to observe the dynamic behavior of the ligand-protein complex.

Trajectory Analysis: Analyzing the resulting trajectory to understand conformational changes, binding stability, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Although no specific data tables or detailed research findings can be presented for researchgate.netacs.orgresearchgate.nettriazolo[4,3-c]pyrimidine, the established computational protocols for its isomers would be directly applicable if stable derivatives of the [4,3-c] scaffold were to be investigated for their biological activity in the future.

Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 4,3 C Pyrimidine Derivatives

Correlating Substituent Effects and Fused Ring Systems with Biological Activity

The modification of the core researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidine structure through the addition of various substituents or the fusion of other ring systems is a key strategy for modulating biological activity. Studies on related triazolopyrimidine isomers provide significant insights into these relationships.

For instance, in a series of pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives designed as potential anticancer agents, the nature of the substituent had a profound impact on cytotoxicity. mdpi.com Compound 1 in that study, which featured a 3-fluorophenyl group, demonstrated the most potent antiproliferative activity against breast (HCC1937) and cervical (HeLa) cancer cell lines compared to its analogs. mdpi.comnih.gov This highlights the sensitivity of the biological response to electronic and steric changes on peripheral aryl groups.

Further research on researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives revealed that substitutions on the indole ring system significantly influenced anticancer activity against MGC-803 gastric cancer cells. mdpi.com The position and type of substituent were critical, with compound H12 from the series, which has a specific substitution pattern, showing the highest potency with an IC₅₀ value of 9.47 µM against MGC-803 cells. mdpi.com

The fusion of additional rings also plays a critical role. A medicinal chemistry approach on pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidines showed that modifications at various positions, including the introduction of alkyl or arylalkyl chains at the N7-position, led to potent and selective A2A adenosine (B11128) receptor antagonists. unife.it Conversely, introducing thioethyl or aminoalkyl groups at the C9-position resulted in diminished receptor affinity, demonstrating that not all structural additions are beneficial. unife.it

In the development of c-Met kinase inhibitors, two series of novel triazolo-pyridazine and triazolo-pyrimidine derivatives were synthesized. The structure-activity relationships indicated that introducing a 5-methylthiazole (B1295346) fragment was advantageous for the activity. nih.gov The most promising compound, 12e , exhibited significant cytotoxicity against A549, MCF-7, and HeLa cell lines. nih.gov

Compound SeriesCore ScaffoldKey Substituent/FusionObserved Biological EffectReference
Pyrazolo-triazolopyrimidinesPyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine3-fluorophenyl groupPotent antiproliferative activity against cancer cells mdpi.comnih.gov
Triazolopyrimidine-indoles researchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidineIndole ring systemPotent antiproliferative activity (compound H12) mdpi.com
Pyrazolo-triazolopyrimidinesPyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidineAlkyl/arylalkyl chains at N7Potent and selective A2A adenosine receptor antagonists unife.it
Triazolo-pyridazine/-pyrimidinesTriazolo-pyridazine/-pyrimidine5-methylthiazole fragmentEnhanced c-Met kinase inhibitory activity nih.gov

Pharmacophore Identification and Rational Design of Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This model then serves as a blueprint for the rational design of new derivatives with improved potency and selectivity.

The researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is considered a versatile pharmacophore, acting as a bioisosteric replacement for purines, N-acetylated lysine, or even a carboxylic acid functional group depending on the context. nih.govresearchgate.net This versatility has been exploited in the design of inhibitors for various biological targets.

In the design of dual c-Met/VEGFR-2 inhibitors, the researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine core was identified as an active pharmacophore. nih.gov Researchers used this insight to design a series of derivatives, leading to the discovery of compound 17l , which showed excellent inhibitory activity against both kinases and potent antiproliferative effects on several cancer cell lines. nih.gov

Similarly, the pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold was chosen as a key pharmacophore for targeting adenosine receptors. rsc.org This led to the development of a series of antagonists, which were further functionalized to create fluorescent probes, demonstrating a clear application of rational design based on a core pharmacophoric structure. rsc.org The design of novel CDK2 inhibitors also utilized the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine scaffolds, which were rationally designed to fit into the ATP-binding pocket of the enzyme. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Several QSAR studies have been performed on triazolopyrimidine isomers to predict their biological activities and guide the design of new analogs. For anti-gastric cancer activity of 1,2,3-triazolo[4,5-d]pyrimidine hybrids, QSAR models were developed using multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov These models were built using molecular descriptors calculated by density functional theory, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), log P, and polar surface area. nih.gov

Another study focused on predicting the anti-gastric cancer effect of researchgate.netnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives using nonlinear QSAR models like random forest (RF) and support vector machine (SVM). jst.go.jp The MIX-SVM model showed excellent predictive ability, revealing five key descriptors that influence the compound's efficacy. jst.go.jp

For the inhibition of Plasmodium falciparum, a QSAR study of 125 analogs of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine was conducted using various machine learning algorithms. mdpi.com The study identified five significant molecular descriptors and developed a predictive model with the following equation: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2. mdpi.com This model provides valuable data on the functionalities required to develop more potent antimalarial agents based on this scaffold. mdpi.com

Scaffold StudiedQSAR MethodKey Descriptors/FindingsApplicationReference
1,2,3-Triazolo[4,5-d]pyrimidineMLR, ANNEHOMO, ELUMO, log P, PSAAnti-gastric cancer nih.gov
researchgate.netnih.govresearchgate.netTriazolo[4,5-d]pyrimidineRandom Forest, SVMFive key descriptors identified by the modelAnti-gastric cancer jst.go.jp
1,2,4-Triazolo[1,5-a]pyrimidin-7-amineMachine Learning (kNN, SVR, RFR)slogP, vsurf-CW2, vsurf-W2, etc.Anti-malarial (P. falciparum) mdpi.com

Conformational Preferences and Their Influence on Biological Recognition

The specific three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. Conformational analysis, often aided by molecular docking and X-ray crystallography, helps to understand how these molecules orient themselves within a receptor's binding site.

In the pursuit of orally effective Syk family kinase inhibitors, researchers moved from researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives to imidazo[1,2-c]pyrimidine (B1242154) derivatives. nih.gov X-ray crystallography was used to understand the binding modes of these new compounds, revealing the precise conformational arrangement necessary for potent inhibition. nih.gov

For pyrazolo-[4,3-e] researchgate.netnih.govnih.govtriazolopyrimidine derivatives targeting the epidermal growth factor receptor (EGFR), molecular docking experiments were performed. mdpi.comnih.gov The results suggested that the most active compound, 1 , binds at the ATP binding site of EGFR. nih.gov This binding is governed by a specific conformation that allows for optimal interaction with key amino acid residues in the receptor. Furthermore, the exact 3D structure of a related derivative, compound 3 , was confirmed by single-crystal X-ray analysis, providing concrete evidence of the scaffold's conformational properties. mdpi.comnih.gov These studies underscore the importance of a molecule's shape in achieving effective biological recognition and inhibition.

Mechanistic Biological Insights and Research Applications Of 1 2 3 Triazolo 4,3 C Pyrimidine Compounds

Enzyme Modulation and Inhibition Profiles

Derivatives of nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidine have been the subject of extensive research for their ability to modulate the activity of various enzymes critical in physiological and pathological processes.

Kinase Inhibitory Activities (e.g., Syk Family Kinases, PI3K, ERK)

The modulation of kinase activity is a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidine core has been successfully utilized to develop potent inhibitors of several key kinases.

Spleen tyrosine kinase (Syk) and zeta-associated protein of 70 kDa (ZAP-70) are critical signaling molecules in the immune response, making them attractive targets for autoimmune diseases and allergic conditions. Researchers have designed and synthesized nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidine and its isomeric nih.govnih.govplos.orgtriazolo[1,5-c]pyrimidine derivatives as inhibitors of Syk family kinases. nih.govnih.gov One such derivative from the nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidine family demonstrated a potent Syk kinase inhibition with a Ki value of 9 nM. researchgate.net These compounds have shown the ability to suppress IL-2 production, highlighting their potential as therapeutic agents. nih.govnih.gov

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. The aberrant activation of the PI3K pathway is implicated in many cancers. nih.gov A series of 1,2,4-triazolo-linked bis-indolyl conjugates were synthesized and evaluated for their cytotoxic activity. Two of these conjugates, 15o and 15r , exhibited promising cytotoxicity against the HT-29 colon cancer cell line and were found to be dual inhibitors of PI3K and tankyrase. nih.gov

The Extracellular signal-regulated kinases (ERK) are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in the regulation of cell proliferation, differentiation, and survival. A series of nih.govnih.govplos.orgtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were designed as potential anticancer agents. One of these compounds, H12 , demonstrated significant antiproliferative activity against several cancer cell lines and was found to suppress the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2, c-Raf, and MEK1/2. mdpi.com

Topoisomerase II Inhibition Mechanisms

Topoisomerase II is a vital enzyme that alters the topology of DNA, playing a crucial role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. A series of novel nih.govnih.govplos.orgtriazolo[4,3-c]quinazoline derivatives have been designed and synthesized as potential Topoisomerase II inhibitors. plos.orgnih.govnih.govresearchgate.net These compounds are thought to exert their anticancer effects by intercalating with DNA and inhibiting the enzymatic activity of Topoisomerase II. nih.govresearchgate.net Several of these derivatives exhibited significant cytotoxic activities against various cancer cell lines. For instance, compound 16 from one study was identified as a potent Topoisomerase II inhibitor with an IC₅₀ value of 15.16 μM. plos.orgnih.gov Further mechanistic studies revealed that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. plos.orgnih.gov

Xanthine (B1682287) Oxidase Inhibition Research

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. While direct research on nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidine as xanthine oxidase inhibitors is limited, studies on structurally related triazole and pyrimidine (B1678525) derivatives have shown promise. These studies provide a strong rationale for exploring the nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidine scaffold for this target. For example, various 1,2,4-triazole (B32235) derivatives have been identified as potent xanthine oxidase inhibitors. nih.gov

Receptor Ligand Design and Adenosine (B11128) Receptor Antagonism

The nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidine scaffold has been instrumental in the development of ligands for G-protein coupled receptors (GPCRs), with a particular emphasis on adenosine receptors.

Development of Selective Adenosine Receptor Ligands

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a multitude of physiological processes and are considered important therapeutic targets for various conditions, including neurodegenerative diseases, inflammation, and cancer. The nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidine core and its related isomers have been a fertile ground for the discovery of potent and selective adenosine receptor antagonists. nih.govnih.govacs.orgnih.govebi.ac.uknih.gov

Specifically, nih.govnih.govplos.orgtriazolo[4,3-c]pyrimidin-3-one derivatives have been developed as potent and selective antagonists of the A2A adenosine receptor. nih.gov Antagonism of the A2A receptor is a promising strategy for the treatment of Parkinson's disease. nih.govacs.org Extensive structure-activity relationship (SAR) studies have been conducted on the closely related pyrazolo[4,3-e] nih.govnih.govplos.orgtriazolo[1,5-c]pyrimidine scaffold, leading to the identification of compounds with high affinity and selectivity for the A2A receptor. For example, the introduction of a 3-phenylpropyl group at the N7 position of the pyrazole (B372694) ring resulted in a compound with a Ki of 2.4 nM for the A2A receptor and a 210-fold selectivity over the A1 receptor. acs.org

Functionalized Ligands as Receptor Probes

To further investigate the role and function of adenosine receptors, functionalized ligands based on triazolo-pyrimidine scaffolds have been developed. These probes are essential tools for receptor characterization, localization, and imaging studies. By incorporating reactive linkers or fluorescent moieties into the structure of potent and selective adenosine receptor antagonists, researchers can create valuable molecular tools. For instance, functionalization of the pyrazolo[4,3-e] nih.govnih.govplos.orgtriazolo[1,5-c]pyrimidine scaffold has been explored to generate receptor probes. This approach allows for the attachment of various reporter groups without significantly compromising the ligand's binding affinity.

Interactions with Nucleic Acids and Cellular Components

The ability of nih.govfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine derivatives to interact with fundamental biological macromolecules such as DNA and microtubules has been a key area of investigation, providing insights into their potential as therapeutic agents.

DNA Intercalation Studies

While direct DNA intercalation studies on the nih.govfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine core itself are not extensively detailed in the provided results, research on analogous structures like nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxalines offers valuable insights. These related compounds have been designed and synthesized as DNA intercalators and topoisomerase II inhibitors. nih.gov Molecular docking studies have shown that features such as a hydrogen bond acceptor in the chromophore, a substituted distal phenyl group, and extended linkers enable these derivatives to bind to DNA. nih.gov For instance, certain nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxaline derivatives have demonstrated potent DNA intercalation activity, with some compounds exhibiting IC50 values comparable to the well-known DNA intercalator doxorubicin (B1662922). rsc.org Specifically, one derivative potently intercalates DNA with an IC50 value of 35.33 ± 1.8 μM, which is close to that of doxorubicin (31.27 ± 1.8 μM). rsc.org Another study on nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinoxalines identified derivatives that exhibited high DNA binding affinities and acted as traditional DNA intercalators. nih.gov The structural similarity suggests that the nih.govfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine scaffold could also be a promising framework for the development of new DNA-targeting agents. Further research focusing specifically on the DNA binding properties of nih.govfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine derivatives is warranted to fully elucidate their potential in this area.

Microtubule Targeting Research

Research into the interaction of triazolopyrimidine derivatives with microtubules has identified them as promising candidates for addressing neurodegenerative disorders. Specifically, nih.govfrontiersin.orgnih.govtriazolo[1,5-a]pyrimidines, an isomeric form, have been investigated as microtubule-stabilizing agents. ebi.ac.uknih.gov These compounds are of interest for their potential in treating Alzheimer's disease and other tauopathies. ebi.ac.uk The substitution pattern around the triazolopyrimidine core is crucial, as it determines whether the compounds stabilize or disrupt microtubule integrity. ebi.ac.uk Comprehensive structure-activity relationship (SAR) studies on a large set of congeners with modifications at various positions have expanded the understanding of their activity and led to the identification of new analogs with improved properties. ebi.ac.uknih.gov These studies have revealed that the interaction of these compounds can occur at two different binding sites within tubulin heterodimers. nih.gov This has guided the design of novel microtubule-normalizing candidates with favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier. nih.gov

Investigations into Broad Spectrum Biological Activities

The nih.govfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine scaffold has been a fertile ground for the discovery of compounds with a wide range of biological activities, including antifungal, antimicrobial, and antiviral properties.

Antifungal Research Applications

A significant body of research has focused on the antifungal potential of nih.govfrontiersin.orgnih.govtriazolo[4,3-c]pyrimidine derivatives. Inspired by existing triazole and trifluoromethylpyrimidine fungicides, novel series of these compounds have been synthesized and evaluated. nih.govfrontiersin.org Many of these derivatives have shown notable antifungal activity against a variety of plant pathogens. nih.govfrontiersin.orgnih.gov For example, several compounds exhibited significant activity against different species of Botrytis cinerea, a fungus that causes grey mold disease in many crops. nih.govfrontiersin.orgnih.gov Structure-activity relationship analyses have indicated that the introduction of a halogen atom can enhance antifungal activity against Botrytis cinerea. frontiersin.org

Table 1: Antifungal Activity of selected nih.govfrontiersin.orgnih.govTriazolo[4,3-c]trifluoromethylpyrimidine Derivatives

CompoundTarget FungusActivity LevelReference
4Botrytis cinerea (cucumber, strawberry, tobacco)Significant nih.govnih.gov
5hBotrytis cinerea (cucumber, strawberry, tobacco)Significant nih.govnih.gov
5oBotrytis cinerea (cucumber, strawberry, tobacco)Significant nih.govnih.gov
5rBotrytis cinerea (cucumber, strawberry, tobacco)Significant nih.govnih.gov

Antimicrobial Research Applications

The antimicrobial properties of triazolopyrimidine derivatives have been extensively explored. A series of nih.govfrontiersin.orgnih.govtriazolo[4,3-a]pyrimidine derivatives were synthesized and showed promising activity against various microorganisms. benthamdirect.com In the broader family of triazolopyrimidines, the isomeric nih.govfrontiersin.orgnih.govtriazolo[1,5-a]pyrimidines have been identified as having potent antibacterial properties. As analogues of DNA purine bases, they are thought to act as plausible substrates in enzymatic biochemical processes. nih.gov Some derivatives have shown good narrow-spectrum antibacterial activity against Enterococcus faecium, with macromolecular synthesis assays suggesting that their mode of action is the inhibition of cell-wall biosynthesis. acs.org Other research has focused on developing dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), with some compounds demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org

Table 2: Antimicrobial Activity of selected nih.govfrontiersin.orgnih.govTriazolo[1,5-a]pyrimidine Derivatives

CompoundTarget BacteriaMechanism of ActionReference
IVGram-positive and Gram-negative bacteriaDNA gyrase inhibitor acs.org
9dS. aureus, B. subtilis, E. coli, P. aeruginosaDNA gyrase and DHFR inhibitor nih.gov
9nS. aureus, B. subtilis, E. coli, P. aeruginosaDNA gyrase and DHFR inhibitor nih.gov
9oS. aureus, B. subtilis, E. coli, P. aeruginosaDNA gyrase and DHFR inhibitor nih.govacs.org
9pS. aureus, B. subtilis, E. coli, P. aeruginosaDNA gyrase and DHFR inhibitor nih.gov

Antiviral Research Applications (e.g., SARS-CoV-2 Enzyme Inhibition)

In the search for treatments for viral diseases, triazolopyrimidine derivatives have been investigated for their antiviral potential. Notably, in silico screening of a large compound library identified nih.govfrontiersin.orgnih.govtriazolo[1,5-a]pyrimidin-7-one compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govnih.gov Molecular docking studies revealed that these compounds could bind with high affinity to the active site of the enzyme. nih.govnih.gov The identified lead compounds effectively interacted with key amino acid residues in the enzyme's active site, suggesting they could be potent inhibitors. nih.gov This highlights the potential of the triazolopyrimidine scaffold in the development of novel antiviral agents.

Table 3: Potential SARS-CoV-2 Main Protease Inhibitors

Compound IDTargetPredicted AffinityReference
ZINC000621278586SARS-CoV-2 Mpro< -9 kcal/mol nih.govnih.gov
ZINC000621285995SARS-CoV-2 Mpro< -9 kcal/mol nih.govnih.gov

Antiproliferative Activity in Cancer Cell Line Research

The nih.govupol.czrsc.orgTriazolo[4,3-c]pyrimidine scaffold has been a subject of significant interest in medicinal chemistry due to its structural similarity to purines, leading to the investigation of its derivatives as potential anticancer agents. Research has focused on the synthesis of various substituted nih.govupol.czrsc.orgtriazolo[4,3-c]quinazolines, a fused heterocyclic system containing the core nih.govupol.czrsc.orgtriazolo[4,3-c]pyrimidine structure, and their evaluation against a panel of human cancer cell lines. These studies have unveiled promising compounds with potent cytotoxic and antiproliferative effects, alongside insights into their mechanisms of action.

Detailed Research Findings

A notable derivative, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govupol.czrsc.orgtriazolo[4,3-c]quinazoline (NTCHMTQ) , has demonstrated significant cytotoxic and antiproliferative activity. nih.govupol.cz In studies involving the human cervical cancer cell line (HeLa) and murine melanoma cell line (B16), NTCHMTQ exhibited potent cytotoxic effects. nih.gov The B16 melanoma cells were found to be more sensitive to this compound than the HeLa cells. nih.gov Further investigation revealed that NTCHMTQ induces morphological changes and necrosis in B16 cells at micromolar concentrations. nih.gov In HeLa cells, the IC50 value was determined to be less than 4 µg/ml, a threshold suggested by the National Cancer Institute for a compound to be considered a potential anticancer drug. upol.cz Mechanistic studies on murine L1210 leukemia cells indicated that NTCHMTQ induces apoptosis through a pathway involving the generation of reactive oxygen species (ROS), subsequent mitochondrial-mediated death signaling, and the activation of p38 MAPK. nih.gov However, it did not appear to function as a typical DNA intercalating agent. nih.gov

Another series of nih.govupol.czrsc.orgtriazolo[4,3-c]quinazoline derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). ekb.egsemanticscholar.orgplos.org In one study, compound 9 and compound 7 from a synthesized series showed the highest antiproliferative effects against the HCT-116 cell line, with IC50 values of 17.35 µM and 27.05 µM, respectively. These compounds also displayed moderate activity against the HepG2 cell line. ekb.eg

Further research on a different set of fifteen nih.govupol.czrsc.orgtriazolo[4,3-c]quinazoline derivatives revealed their potential as DNA intercalators and Topoisomerase II (Topo II) inhibitors. semanticscholar.orgplos.org The substitution at the 5-position of the quinazoline (B50416) ring with different amines was found to influence the cytotoxic activity. semanticscholar.orgplos.org Notably, substitution with a trifluoromethyl moiety was shown to be beneficial for cytotoxic activity, potentially by enhancing binding affinity through additional hydrogen and hydrophobic bonds and increasing lipophilicity for better cell membrane diffusion. semanticscholar.org

Within this series, compound 16 emerged as the most potent, displaying IC50 values of 2.44 μM against HCT-116 and 6.29 μM against HepG2 cells. semanticscholar.orgplos.org Mechanistic studies with compound 16 in HCT-116 cells revealed its ability to induce apoptosis and cause cell cycle arrest at the S and G2/M phases. plos.org It was also identified as a catalytic inhibitor of Topo II and a potent DNA intercalator. semanticscholar.orgplos.org The cytotoxic activity of the most active derivatives was found to be in the descending order of propylamine (B44156) > ethanolamine (B43304) > dimethylamine (B145610) > morpholine (B109124) > cyclohexylamine (B46788) substitution, suggesting that the bulkiness of the amine group negatively impacts activity. semanticscholar.orgplos.org

The antiproliferative activities of selected nih.govupol.czrsc.orgtriazolo[4,3-c]quinazoline derivatives are summarized in the tables below.

Antiproliferative Activity of nih.govupol.czrsc.orgTriazolo[4,3-c]quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
NTCHMTQ HeLa< 4 µg/ml upol.cz
Compound 9 HCT-11617.35 ekb.eg
HepG229.47 ekb.eg
Compound 7 HCT-11627.05 ekb.eg
HepG239.41 ekb.eg

Antiproliferative Activity of Substituted nih.govupol.czrsc.orgTriazolo[4,3-c]quinazolines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 16 HCT-1162.44 semanticscholar.orgplos.org
HepG26.29 semanticscholar.orgplos.org
Compound 17 HCT-116Not specified semanticscholar.org
HepG2Not specified semanticscholar.org
Compound 18 HCT-116Not specified semanticscholar.org
HepG2Not specified semanticscholar.org
Compound 19 HCT-116Not specified semanticscholar.org
HepG2Not specified semanticscholar.org
Compound 20 HCT-116Not specified semanticscholar.org
HepG2Not specified semanticscholar.org

Future Perspectives and Emerging Research Avenues For 1 2 3 Triazolo 4,3 C Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Routes

The creation of diverse libraries of capes.gov.brnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives hinges on the availability of robust and versatile synthetic methods. While traditional syntheses, often involving the cyclization of a 4-hydrazinopyrimidine ring, have been valuable, the future lies in developing more efficient, scalable, and environmentally conscious strategies. eurekaselect.com

A significant area of development is the implementation of multicomponent reactions (MCRs) . These reactions allow for the construction of complex molecular architectures from three or more simple starting materials in a single, streamlined operation. This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption. For instance, DBU-mediated one-pot multicomponent synthesis has been reported for the creation of related dihydro- capes.gov.brnih.govnih.gov-triazolo[4,3-a]pyrimidine derivatives, showcasing the potential of such strategies. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another powerful technique being harnessed to accelerate the synthesis of these compounds. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. This high-speed method is particularly advantageous for rapidly generating libraries of analogs for biological screening.

Furthermore, exploration into novel catalytic systems and flow chemistry is expected to provide pathways to previously inaccessible derivatives. Flow chemistry, in particular, offers advantages in terms of safety, scalability, and the precise control of reaction parameters, making it an attractive platform for the industrial production of promising drug candidates. The development of methods for the transformation of capes.gov.brnih.govnih.govtriazolo[4,3-c]pyrimidines into their more thermodynamically stable [1,5-c] isomers under various conditions also presents an ongoing area of synthetic exploration. eurekaselect.com

Advanced Computational Design of Bioactive Scaffolds

The role of computational chemistry in drug discovery has become indispensable, enabling the rational design of molecules with tailored biological activities. For the capes.gov.brnih.govnih.govtriazolo[4,3-c]pyrimidine scaffold, these in silico methods are paving the way for the next generation of bioactive compounds.

Structure-Based Drug Design (SBDD) is at the forefront of this effort. By utilizing the three-dimensional structures of target proteins, such as kinases or receptors, researchers can perform molecular docking studies. These simulations predict how different capes.gov.brnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives will bind to the active site of a target, providing crucial insights into the key interactions that drive potency and selectivity. This information is then used to guide the design of new analogs with improved pharmacological profiles. For example, derivatives of the isomeric capes.gov.brnih.govnih.govtriazolo[4,3-a]pyrazine have been designed as potent and selective c-Met kinase inhibitors, demonstrating the power of this approach. nih.govnih.gov

When the structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods come into play. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling analyze a series of known active and inactive compounds to build a model that defines the essential structural features required for activity. This model then serves as a blueprint for designing new, potentially more potent molecules.

Emerging research is also integrating artificial intelligence (AI) and machine learning (ML) into the design process. These advanced algorithms can analyze vast datasets of chemical structures and biological activities to identify subtle patterns and predict the properties of novel compounds. This can significantly accelerate the discovery of lead candidates and expand the accessible chemical space for this versatile scaffold.

Exploration of Undiscovered Mechanistic Pathways

A deep understanding of how capes.gov.brnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives exert their biological effects at a molecular level is critical for their successful development as therapeutic agents. While many compounds from this class have demonstrated promising activity, their precise mechanisms of action often remain to be fully elucidated.

Future research will increasingly focus on target identification and validation . Techniques such as chemical proteomics, which uses chemical probes to "fish" for the protein targets of a drug within a complex biological sample, are powerful tools in this endeavor. By identifying the specific proteins that a capes.gov.brnih.govnih.govtriazolo[4,3-c]pyrimidine derivative interacts with, researchers can gain invaluable insights into its mechanistic pathway.

Advanced bio-imaging techniques are also poised to play a crucial role. Using fluorescently-tagged versions of these compounds, scientists can visualize their distribution within cells and tissues in real-time. This allows for the direct observation of how these molecules interact with their targets and influence cellular processes, providing a dynamic view of their mechanism of action.

Furthermore, a systems biology approach , which integrates data from genomics, proteomics, and metabolomics, will be essential for constructing a comprehensive picture of the cellular response to these compounds. By understanding the broader network of pathways affected by a capes.gov.brnih.govnih.govtriazolo[4,3-c]pyrimidine derivative, researchers can better predict its therapeutic efficacy and potential for off-target effects. For instance, understanding the dual antagonism of A2A and A1 adenosine (B11128) receptors by related pyrazolo-[4,3-e] capes.gov.brnih.govnih.govtriazolopyrimidine derivatives is key to developing treatments for conditions like ischemic stroke. researchgate.net

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-c]pyrimidine derivatives?

  • Methodological Answer : Two primary routes are well-documented:
  • Route 1 : Reacting 3-amino[1,2,4]triazoles with β-oxo-ketones, malonic acid derivatives, or α,β-unsaturated ketones. For example, cyclization of 3-amino-1,2,4-triazole with 1,3-difunctional reagents yields derivatives with high efficiency (70–90% yields, Table 24) .
  • Route 2 : Using N-acetylamidrazones, which undergo cyclization to form the triazolopyrimidine core. This method is effective for generating substituted derivatives under reflux conditions .
    Characterization typically involves NMR and mass spectrometry to confirm regiochemistry and purity.

Q. What spectroscopic techniques are critical for characterizing this compound intermediates?

  • Methodological Answer :
  • 1H NMR : Essential for tracking structural rearrangements. For instance, the methyl signal shift from 2.39 ppm (triazolo[4,3-c] isomer) to 3.04 ppm (triazolo[1,5-c] isomer) confirms Dimroth rearrangement .
  • X-ray crystallography : Validates regiochemistry in stable derivatives, though unstable intermediates may require in situ monitoring .
  • HPLC-MS : Used to assess purity and molecular weight, especially in multi-step syntheses .

Advanced Research Questions

Q. How can researchers manage spontaneous Dimroth rearrangement during synthesis?

  • Methodological Answer :
  • IBD-mediated oxidative cyclization : Reacting pyrimidinylhydrazones with iodobenzene diacetate (IBD) in CH₂Cl₂ generates triazolo[4,3-c] intermediates, which undergo HCl-catalyzed Dimroth rearrangement. To isolate the desired isomer:
  • Monitor reaction progress via 1H NMR to detect signal shifts .
  • Use catalytic HCl (0.1–1.0 equiv.) to accelerate rearrangement, reducing isolation time from 10 days to <24 hours .
  • Optimize solvent polarity (e.g., ethanol or DMF) to stabilize intermediates .

Q. How do reaction conditions influence the regioselectivity of triazolo[4,3-c] vs. [1,5-c] isomers?

  • Methodological Answer :
  • Oxidizing agents : IBD favors triazolo[4,3-c] formation, while stronger oxidants (e.g., Br₂) may directly yield [1,5-c] isomers .
  • Acid catalysis : Prolonged exposure to acidic conditions (pH < 3) promotes [4,3-c]→[1,5-c] rearrangement via ring opening and re-closing .
  • Thermodynamic control : The [1,5-c] isomer is more stable; thus, extended reaction times or heating (50–80°C) favor its formation .

Q. How should discrepancies in cyclization outcomes be addressed when using different reagents?

  • Methodological Answer :
  • Case study : Cyclizing 4-hydrazinothienopyrimidines with triethyl orthoformate yields triazolo[4,3-c] derivatives, while formic acid produces triazolo[2,3-c] isomers. To resolve:
  • Perform mechanistic studies (e.g., isotopic labeling) to identify intermediates.
  • Adjust reaction conditions (e.g., solvent, temperature) to suppress competing pathways .

Pharmacological Applications

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer :
  • Topoisomerase II inhibition : Derivatives like triazoloquinazolines show antiproliferative activity in cancer cells (IC₅₀ = 1.2–4.7 μM) via DNA intercalation .
  • Antibacterial agents : Bis-triazolopyrimidines exhibit MIC values of 10 μg/mL against Staphylococcus aureus and E. coli, outperforming standard antibiotics .
  • Shiga toxin inhibition : Benzothieno-fused derivatives protect HeLa cells by blocking toxin trafficking .
  • Adenosine receptor antagonism : Substituted analogs demonstrate selectivity for A₂A receptors (Kᵢ = 0.8 nM), relevant in Parkinson’s disease .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.